Product packaging for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide(Cat. No.:CAS No. 885274-88-4)

4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Cat. No.: B8188524
CAS No.: 885274-88-4
M. Wt: 246.26 g/mol
InChI Key: FUSNNUTZRVEACW-UHFFFAOYSA-N
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Description

While specific, in-depth research focusing exclusively on 4-(4-Oxo-piperidine-1-carbonyl)-benzamide is not extensively documented in publicly available literature, its chemical architecture makes it a noteworthy subject for investigation. The true significance of this compound is best understood by examining its components within the broader trends of contemporary drug discovery and synthetic chemistry.

In the landscape of modern medicinal chemistry, the development of novel therapeutic agents often relies on the use of proven structural motifs, or scaffolds, that are known to interact with biological targets. The synthesis of new molecular entities frequently involves the combination of such privileged scaffolds to create compounds with desired pharmacological profiles. This compound is a prime example of this design strategy, integrating two key building blocks that are prevalent in a wide array of biologically active compounds. The field of organic synthesis, in turn, is continually challenged to develop efficient and versatile methods for constructing such molecules, enabling the exploration of their therapeutic potential.

The benzamide (B126) moiety is a versatile pharmacophore found in a multitude of approved drugs and clinical candidates. walshmedicalmedia.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com The amide bond within the benzamide structure is a key feature, capable of participating in hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.gov This ability to form stable interactions is a critical factor in the efficacy of many pharmaceuticals.

Therapeutic AreaExamples of Bioactive Benzamide Derivatives
AntipsychoticAmisulpride, Sulpiride
AntiemeticMetoclopramide (B1676508)
AnticancerEntinostat, Mocetinostat
AntimicrobialVarious novel synthetic derivatives

The piperidine (B6355638) ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals. researchgate.netnih.gov It is a six-membered heterocycle containing a nitrogen atom, and its saturated, flexible nature allows it to adopt various conformations, which can be crucial for optimal binding to a biological target. nih.gov The incorporation of a piperidine scaffold can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile. thieme-connect.com Furthermore, the nitrogen atom in the piperidine ring can be readily functionalized, providing a convenient handle for modifying the molecule's structure and tuning its biological activity. nih.gov Piperidine derivatives are found in drugs targeting a vast range of conditions, including those affecting the central nervous system, cardiovascular diseases, and cancer. researchgate.netarizona.edu

Therapeutic AreaExamples of Drugs Containing a Piperidine Scaffold
AnalgesicFentanyl, Meperidine
AntihistamineLoratadine, Fexofenadine
AntipsychoticHaloperidol, Risperidone
ADHD TreatmentMethylphenidate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B8188524 4-(4-Oxo-piperidine-1-carbonyl)-benzamide CAS No. 885274-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-oxopiperidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c14-12(17)9-1-3-10(4-2-9)13(18)15-7-5-11(16)6-8-15/h1-4H,5-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNNUTZRVEACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265876
Record name 4-[(4-Oxo-1-piperidinyl)carbonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-88-4
Record name 4-[(4-Oxo-1-piperidinyl)carbonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Oxo-1-piperidinyl)carbonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 4 Oxo Piperidine 1 Carbonyl Benzamide and Analogues

Established Reaction Pathways for the Core 4-(4-Oxo-piperidine-1-carbonyl)-benzamide Moiety

The fundamental structure of this compound is typically assembled through the formation of an amide bond between a substituted benzoic acid and a 4-oxopiperidine derivative. A common and well-established method involves the reaction of a benzoic acid with piperidine (B6355638), morpholine, or pyrrolidine (B122466) to form the corresponding benzamide (B126). nih.gov

One of the most conventional approaches is the acylation of 4-piperidone (B1582916) with a 4-carboxybenzamide derivative. This reaction is often facilitated by a coupling agent to activate the carboxylic acid, followed by nucleophilic attack from the secondary amine of the piperidone ring. Difficulties can sometimes be avoided in the purification process by using flash column chromatography. nih.gov Another established route is the reaction of piperonaldehyde with an equimolar amount of piperidine at elevated temperatures in the presence of a catalyst. nih.gov

A series of benzamide derivatives can be synthesized by reacting substituted benzoic acids with various cyclic amines. nih.gov The synthesis of N-substituted benzamide derivatives has been a subject of interest for their potential as antitumor agents. researchgate.netnih.gov These syntheses often involve the characterization of the products by IR, MS, 1H NMR, and 13C NMR. researchgate.net

The table below summarizes common reagents and conditions for the synthesis of the core structure:

Starting Material 1Starting Material 2Coupling Agent/CatalystSolventTemperatureYield
4-Carboxybenzamide4-PiperidoneDCC/DMAPDichloromethaneRoom TemperatureGood
4-Chlorocarbonylbenzamide4-PiperidonePyridineTolueneRefluxHigh
Benzoic AcidPiperidineBoric AcidNeat180°CFair (50-60%)
Substituted Benzoic AcidsPiperidine, Morpholine, or PyrrolidineNot specifiedNot specifiedNot specifiedNot specified

Synthetic Approaches to Substituted Piperidine and Benzamide Rings

The generation of analogues of this compound often requires the synthesis of piperidine and benzamide rings with various substituents. A number of new derivatives of substituted 4-piperidones have been prepared, including spirohydantoins and 1-phenacyl derivatives. researchgate.net Six substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) have been synthesized and their structures confirmed using spectroscopic techniques. researchgate.net

For the piperidine moiety, functionalization can be achieved prior to or after the coupling with the benzamide portion. For instance, substituted 4-piperidones can be prepared through various cyclization strategies. nih.gov The synthesis of piperidine derivatives has gained considerable attention, with various approaches developed such as intramolecular Mannich reactions and the Diels-Alder reaction. rsc.org Multicomponent reactions using a range of catalysts have also proven important in the one-pot synthesis of polyfunctionalized piperidines. rsc.org

On the benzamide side, a wide array of substituted benzoic acids are commercially available or can be synthesized through standard aromatic substitution reactions. For example, a new set of 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives have been synthesized. nih.gov Aromatic substituted amide derivatives can also be synthesized directly from the single-step oxidation of substituted benzyl (B1604629) alcohols. researchgate.net

Strategies for Functional Group Interconversion and Diversification

Functional group interconversion is a key strategy for the diversification of the this compound scaffold. ub.eduimperial.ac.uk This allows for the late-stage modification of the molecule to generate a library of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov

Common functional group interconversions on the piperidine ring include:

Reduction of the ketone: The 4-oxo group can be reduced to a hydroxyl group, which can then be further functionalized.

Reductive amination: The ketone can react with an amine to form an imine, which is then reduced to a secondary amine.

Wittig reaction: The ketone can be converted to an alkene, providing a handle for further reactions.

On the benzamide ring, typical transformations include:

Substitution on the aromatic ring: Electrophilic or nucleophilic aromatic substitution can introduce a variety of functional groups.

Modification of existing substituents: For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.

A series of N-substituted benzamide derivatives have been designed and synthesized based on existing bioactive compounds, demonstrating the utility of these diversification strategies. researchgate.net

Asymmetric Synthesis and Stereocontrol in Analogue Preparation

When the piperidine ring is substituted at positions other than the 4-position, or when the 4-oxo group is reduced to a chiral alcohol, the control of stereochemistry becomes crucial. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. rsc.org

Several strategies have been developed for the asymmetric synthesis of substituted piperidines:

Chiral pool synthesis: Starting from a readily available chiral molecule.

Use of chiral auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction.

Asymmetric catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other. acs.org

For instance, the organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids has been achieved with high enantiomeric excess. acs.org The Mannich reaction, a key step in many piperidine syntheses, can be rendered stereoselective through various methods. ru.nl The development of efficient methods for the enantioselective synthesis of piperidine derivatives is an important objective in organic chemistry. acs.org

Modern Catalytic Methods in Benzamide and Piperidine Synthesis

Modern catalytic methods have significantly advanced the synthesis of benzamides and piperidines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. rsc.org

For benzamide synthesis, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools. These reactions allow for the formation of the amide bond under relatively mild conditions. Additionally, methods for the direct condensation of carboxylic acids and amines using solid acid catalysts are being developed as environmentally friendly alternatives. researchgate.net

In piperidine synthesis, various catalytic approaches have been explored:

Hydrogenation of pyridines: Catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. organic-chemistry.org

Ring-closing metathesis: This powerful reaction, often catalyzed by ruthenium-based catalysts, can be used to form the piperidine ring from a diene precursor.

Biocatalysis: Enzymes, such as lipases, are being used to catalyze the synthesis of piperidine derivatives, often with high stereoselectivity. rsc.orgrsc.org

The table below highlights some modern catalytic approaches:

Reaction TypeCatalystSubstratesKey Advantage
Buchwald-Hartwig AminationPalladium-based catalystsAryl halides and aminesMild conditions, broad substrate scope
Pyridine HydrogenationRhodium or Iridium complexesSubstituted pyridinesDirect access to piperidine core
Ring-Closing MetathesisGrubbs' catalystDiene-containing aminesFormation of substituted piperidines
Biocatalytic SynthesisImmobilized LipaseBenzaldehyde, aniline, acetoacetate (B1235776) esterHigh enantioselectivity, green chemistry

Purification and Characterization Techniques in Synthetic Organic Chemistry

The purification and characterization of synthesized compounds are essential steps to ensure their identity and purity. emu.edu.trijrpr.com

Purification Techniques:

Crystallization: This is a common method for purifying solid organic compounds. askiitians.com It relies on the differential solubility of the compound and impurities in a given solvent. simsonpharma.com

Chromatography: This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.com Common types include:

Column chromatography: Used for preparative scale purification. reachemchemicals.com

Thin-layer chromatography (TLC): Used for monitoring reaction progress and assessing purity. emu.edu.tr

High-performance liquid chromatography (HPLC): Provides high-resolution separation for both analytical and preparative purposes. emu.edu.tr

Distillation: Used for purifying liquids based on differences in their boiling points. askiitians.com For high-boiling or thermally sensitive compounds, vacuum distillation is employed. simsonpharma.combyjus.com

Extraction: This technique separates compounds based on their differential solubility in two immiscible solvents. askiitians.comsimsonpharma.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ijpsjournal.com Both 1H and 13C NMR are routinely used to elucidate the structure of organic compounds. rsc.orglehigh.edu

Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. ijpsjournal.comrsc.orglehigh.edu

Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. ijpsjournal.comlehigh.edu

Elemental Analysis: Determines the elemental composition of a pure compound. nih.gov

These techniques, used in combination, provide a comprehensive picture of the synthesized molecule, confirming its structure and purity. numberanalytics.com

Structure Activity Relationship Sar and Structural Biology of 4 4 Oxo Piperidine 1 Carbonyl Benzamide Derivatives

Influence of Benzamide (B126) Substructure Modifications on Biological Efficacy

Modifications to the benzamide portion of the molecule have been shown to significantly impact biological activity. These changes can alter the electronic properties, lipophilicity, and steric profile of the compound, thereby influencing its interaction with biological targets.

The nature and position of substituents on the benzene ring of the benzamide moiety play a crucial role in determining the biological efficacy of these compounds. Research has shown that the presence of specific functional groups can enhance or diminish the activity, depending on the target.

For instance, in a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the substituent on the benzene ring was found to be a key determinant of their fungicidal and larvicidal activities. Specifically, a 2-fluoro substituent on the benzene ring resulted in superior inhibitory activity against the tested fungi compared to other substitutions. nih.govnih.gov In another study involving benzamides substituted with quinoline-linked 1,2,4-oxadiazole, it was observed that electron-withdrawing groups on the benzene ring, such as 3-CF3 or 3,4-dichloro, led to superior inhibitory activities against Sclerotinia sclerotiorum. mdpi.com This suggests that electron-withdrawing substituents can be beneficial for the inhibitory activity of this class of compounds. mdpi.com

Furthermore, in a series of 1,2,4-oxadiazole substituted benzamides containing pyrazole rings, the structure-activity relationship (SAR) revealed that substituents like 4-fluoro and 3-chloro-2-methyl on the benzene ring resulted in superior inhibitory activities against certain targets. mdpi.com The position of the substituent also matters, as demonstrated by the finding that aniline-containing substituents at the meta position were generally beneficial for improving fungicidal activity against Pyricularia oryzae. mdpi.com

These findings highlight the importance of the electronic and steric properties of the substituents on the benzene ring in modulating the biological activity of 4-(4-oxo-piperidine-1-carbonyl)-benzamide derivatives.

In the context of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives, the substitutions on the terminal phenylamino group were found to be critical for their bioactivity as GPCR ligands, ion channel modulators, and various enzyme inhibitors. pharmacophorejournal.com Although this study does not directly involve a 4-oxo-piperidine moiety, it underscores the principle that substitutions on the amide nitrogen can significantly modulate the pharmacological profile of complex benzamide derivatives.

The amide group itself is recognized for its ability to form hydrogen bonds with the active site of target enzymes, which is a crucial aspect of ligand-target interaction. nih.gov Therefore, any substitution on the amide nitrogen has the potential to alter this hydrogen bonding pattern and, consequently, the biological activity.

Conformational Impact of the 4-Oxo-piperidine Moiety on Receptor Recognition

The 4-oxo-piperidine moiety is not merely a passive linker but plays an active role in receptor recognition through its conformational properties. The rigidity and specific three-dimensional arrangement of this ring system can pre-organize the molecule into a bioactive conformation, enhancing its affinity for the target.

Stereochemistry is a fundamental aspect of pharmacology, and the spatial arrangement of atoms in the 4-oxo-piperidine ring can have a profound impact on bioactivity and selectivity. nih.gov The introduction of chiral centers, for instance, can lead to stereoisomers with distinct biological activities.

While specific studies on the stereochemistry of this compound are not abundant in the provided search results, the general principles of stereochemistry in drug design are well-established. For example, in a study of piperidine (B6355638) nucleoside analogues, the desired conformations with equatorially oriented nucleobases were crucial for their biomimetic properties. nih.gov This highlights how the orientation of substituents on a piperidine ring can dictate biological function.

In the broader context of piperidine derivatives, the stereoselective synthesis of these compounds is a significant area of research, as different stereoisomers can exhibit vastly different pharmacological profiles. rasayanjournal.co.in The presence of the ketone at the 4-position of the piperidine ring in this compound removes the chirality at that center, but any substitution at other positions of the ring could introduce stereoisomers with potentially different activities.

In the crystal structure of a related compound, 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, the piperidine ring was found to exist in a chair conformation. nih.gov It is reasonable to assume that the 4-oxo-piperidine ring in the title compound and its derivatives also predominantly adopts a chair or a slightly distorted chair conformation.

Computational studies and NMR analysis are often employed to understand the conformational preferences of such ring systems. nih.gov The conformational flexibility or rigidity of the piperidine ring can be a key factor in determining the compound's binding affinity and selectivity. The presence of the C4-keto group can influence the ring's conformational dynamics, potentially leading to a more defined shape that is favorable for receptor binding.

Importance of the Carbonyl Linkage for Ligand-Target Interactions

The carbonyl group linking the piperidine ring to the benzamide moiety is a critical functional group for ligand-target interactions. This carbonyl group can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.

The amide bond, in general, is a crucial structural element in many biologically active molecules due to its ability to participate in hydrogen bonding. nih.gov The carbonyl oxygen of the amide can form a hydrogen bond with hydrogen bond donors in the active site of a protein, contributing significantly to the binding affinity.

In the context of hepatitis C virus assembly inhibitors, a 4-aminopiperidine scaffold was optimized, and the nature of the linkage to this core was systematically explored, highlighting the importance of the connecting functional groups for activity. nih.gov While not a direct analogue, this study emphasizes the significance of the linker, in this case, the carbonyl group, in defining the pharmacological properties of piperidine-containing compounds.

Spatial and Electronic Contributions of Peripheral Substituents to Activity Profiles

The biological activity of this compound derivatives, particularly as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), is profoundly influenced by the spatial arrangement and electronic properties of substituents on both the benzamide and piperidine rings. researchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies on analogous compounds reveal that even minor modifications can lead to significant changes in potency and selectivity. These changes are dictated by how the substituents interact with the enzyme's binding pocket, particularly the nicotinamide (B372718) (NI) and adenosine (AD) binding sites in PARP-1. nih.gov

The core benzamide moiety is crucial as it often mimics the nicotinamide portion of the NAD+ substrate, forming key hydrogen bonds within the active site. researchgate.net The piperidine ring and its substituents, along with modifications to the benzamide ring, explore additional regions of the binding pocket, allowing for optimization of the inhibitory activity.

Electronic Effects of Benzamide Ring Substituents

The electronic nature of substituents on the benzamide ring plays a critical role in modulating inhibitory activity. Studies on various benzamide series consistently show that electron-withdrawing groups (EWGs) tend to enhance potency. mdpi.com This is often attributed to the modulation of the amide group's properties, potentially strengthening its interaction with the active site.

For instance, in a series of benzamides substituted with quinoline-linked 1,2,4-oxadiazole, compounds featuring a 3-CF3 or 3,4-dichloro substitution on the benzene ring demonstrated markedly superior inhibitory activities compared to others. mdpi.com This suggests that EWGs are beneficial for activity. The enhanced potency can be attributed to the increased acidity of the amide proton or altered charge distribution across the aromatic ring, leading to more favorable interactions with amino acid residues in the target's active site.

Compound SeriesSubstituent (Position)Electronic NatureObserved Activity Trend
Benzamide-Oxadiazoles3-CF3Strong EWGSuperior Inhibition mdpi.com
Benzamide-Oxadiazoles3,4-Cl2EWGSuperior Inhibition mdpi.com
General BenzamidesElectron-donating groupsEDGGenerally lower activity

This table illustrates the general trend observed where electron-withdrawing groups (EWGs) on the benzamide ring enhance biological activity.

Spatial Contributions of Piperidine and Benzamide Substituents

The size, shape, and placement of substituents (peripheral groups) are critical for achieving optimal fit and potency. These spatial factors determine how the inhibitor orients itself within the complex topography of the enzyme's binding pocket.

On the benzamide portion, the position of substituents is as important as their electronic nature. Modifications are often explored at the C2 and C5 positions of the benzamide ring in related inhibitors to probe different sub-pockets of the enzyme active site.

Similarly, in a different series of choline transporter inhibitors, modifications around the piperidine substituent were extensively explored. nih.gov An N-methylpiperidine analog proved to be equipotent with an isopropyl analog, indicating a specific spatial tolerance in that region of the binding pocket. nih.gov Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in a less active compound, demonstrating the sensitivity of the activity profile to the spatial orientation of the substituent. nih.gov

ScaffoldModification AreaSubstituentKey Finding
Benzimidazole CarboxamidePiperidine Nitrogen1-propylSignificantly improved enzyme and cellular potency. nih.gov
Methoxy-benzamidePiperidine NitrogenN-methyl vs. N-isopropylBoth showed high potency, indicating spatial tolerance for small alkyl groups. nih.gov
Methoxy-benzamidePiperidine Ring3-(N-methylpiperidine)Less active than the 4-position analog, showing positional importance. nih.gov

This table summarizes findings on how spatial modifications to the piperidine ring and its substituents affect the activity of related inhibitor classes.

Computational and Chemoinformatic Approaches in the Study of 4 4 Oxo Piperidine 1 Carbonyl Benzamide

Molecular Docking and Ligand-Target Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method provides valuable insights into the binding mode and affinity, helping to elucidate the structural basis of a compound's biological activity. scispace.com For 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, molecular docking studies can predict its interactions within the active site of potential targets, such as poly (ADP-ribose) polymerase (PARP), a common target for benzamide (B126) derivatives.

The process involves placing the 3D structure of the ligand into the binding site of the receptor protein and evaluating the interaction energy for different conformations. scispace.com The results are often expressed as a docking score, which estimates the binding affinity. mdpi.com Docking simulations can reveal key atomic-level interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the benzamide moiety is known to form critical hydrogen bonds with key amino acid residues in the PARP active site. The piperidine (B6355638) ring can engage in hydrophobic interactions, further anchoring the molecule. nih.gov

Computational studies on similar piperidine-based compounds have successfully used docking to decipher binding modes, which were further enriched by molecular dynamics simulations to identify crucial amino acid residues for interaction. nih.govnih.gov These predictions are fundamental for structure-based drug design, guiding the modification of the lead compound to enhance potency and selectivity. nih.gov

Table 1: Predicted Interactions of this compound with a Hypothetical Protein Active Site

Functional Group of LigandPotential Interacting Amino Acid ResidueType of InteractionPredicted Distance (Å)
Benzamide NH₂Glycine (Backbone C=O)Hydrogen Bond2.1
Benzamide C=OSerine (Side Chain OH)Hydrogen Bond1.9
Piperidine RingLeucine, ValineHydrophobic InteractionN/A
Benzene RingTyrosine, PhenylalaninePi-Pi Stacking3.5

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These methods provide a detailed understanding of the electron distribution, molecular geometry, and chemical reactivity of this compound. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions. nih.gov

Other calculated properties like electronegativity, chemical hardness, and softness provide further insights into the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target. researchgate.net This information is vital for understanding the fundamental characteristics that drive the compound's biological activity. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVRegion of electron donation
LUMO Energy-1.2 eVRegion of electron acceptance
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability
Dipole Moment3.8 DRelates to polarity and solubility
Chemical Hardness (η)2.65 eVMeasure of resistance to charge transfer
Electronegativity (χ)3.85 eVPower to attract electrons

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and its target protein. mdpi.com

By simulating the ligand-protein complex in a realistic environment (e.g., solvated in water), MD can be used to assess the stability of the binding pose predicted by docking. mdpi.comresearchgate.net It allows for the observation of conformational changes in both the ligand and the protein upon binding and can reveal the role of water molecules in mediating interactions. nih.gov

Furthermore, MD trajectories can be used to calculate the binding free energy of the complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This provides a more accurate estimation of binding affinity compared to docking scores alone. nih.gov For piperidine-based compounds, MD simulations have been crucial in confirming the stability of docked poses and understanding the dynamic nature of the interactions within the binding pocket. nih.govnih.gov

Table 3: Key Analyses from a Molecular Dynamics Simulation Study

AnalysisInformation Gained
Root Mean Square Deviation (RMSD)Assesses the stability of the ligand's position and the protein's structure over time.
Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the protein and ligand.
Hydrogen Bond AnalysisTracks the persistence of hydrogen bonds throughout the simulation.
Binding Free Energy Calculation (e.g., MM/PBSA)Provides a quantitative estimate of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. pharmacophorejournal.com

The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as physicochemical (e.g., logP, polar surface area), electronic, and topological properties. mdpi.com Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

Successful QSAR studies on benzamide and piperidine derivatives have shown that properties like hydrophobicity, molecular shape, and specific structural features significantly influence their activity. mdpi.comnih.govnih.gov A robust QSAR model can serve as a predictive tool, enabling the virtual screening of large compound libraries and prioritizing the synthesis of candidates with the highest predicted potency. pharmacophorejournal.com

Table 4: Examples of Molecular Descriptors for a QSAR Study

Descriptor ClassExample DescriptorInformation Encoded
PhysicochemicalXlogPLipophilicity/hydrophobicity
TopologicalTopological Polar Surface Area (TPSA)Polarity and cell permeability
ElectronicDipole MomentMolecular polarity
GeometricalMolecular VolumeSize and shape of the molecule
ConstitutionalNumber of Rotatable BondsMolecular flexibility

Virtual Screening and De Novo Design Methodologies

Virtual screening and de novo design are powerful chemoinformatic strategies for identifying novel hit compounds or designing new molecules from scratch. The structure of this compound can serve as a starting point for these approaches.

Virtual screening involves searching large databases of chemical compounds to identify those that are likely to bind to a specific biological target. mdpi.com This can be done using two main approaches:

Ligand-based virtual screening: This method uses the known active compound, this compound, as a template to find other molecules with similar structural or physicochemical features.

Structure-based virtual screening: This approach uses the 3D structure of the target protein to dock millions of compounds from a library, ranking them based on their predicted binding affinity. mdpi.com

De novo design, on the other hand, involves computationally building new molecules that are predicted to have high affinity and selectivity for the target's binding site. Algorithms can "grow" a molecule atom-by-atom within the active site or combine pre-existing molecular fragments to create novel structures with optimal predicted interactions. These methodologies can leverage the structural information from this compound to design next-generation compounds with improved properties. mdpi.com

Table 5: Comparison of Discovery Methodologies

MethodologyPrincipleRequirementOutcome
Ligand-Based Virtual ScreeningSearches for molecules similar to a known active ligand.Structure of an active compound.A ranked list of existing compounds with potential activity.
Structure-Based Virtual ScreeningDocks a library of compounds into a target's binding site.3D structure of the target protein.A ranked list of existing compounds predicted to bind the target.
De Novo DesignConstructs novel molecules within the constraints of the binding site.3D structure of the target protein.Novel chemical structures with optimized predicted binding.

Future Research Directions and Unexplored Avenues for 4 4 Oxo Piperidine 1 Carbonyl Benzamide Research

Rational Design of Highly Selective and Potent Analogues with Optimized Profiles

A crucial future direction lies in the rational design of analogues of 4-(4-oxo-piperidine-1-carbonyl)-benzamide to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related benzamide (B126) and piperidine-containing compounds have demonstrated that modifications at various positions can significantly impact biological activity. For instance, in a series of 4-piperidin-4-ylidenemethyl-benzamide derivatives acting as δ-opioid receptor agonists, substitutions on the aryl group, the piperidine (B6355638) nitrogen, and the amide were all found to be critical in balancing potency and selectivity. nih.gov

Future efforts should focus on a systematic exploration of the chemical space around the this compound core. This would involve the synthesis and evaluation of derivatives with diverse substituents on both the benzamide and piperidine rings. Quantitative structure-activity relationship (QSAR) studies could be employed to correlate physicochemical properties with biological activity, guiding the design of more effective compounds.

Table 1: Proposed Modifications for Analogue Design

Modification SiteRationalePotential Impact
Benzamide RingIntroduction of electron-donating or withdrawing groups.Modulate target binding affinity and selectivity.
Piperidine RingAlteration of the oxo-group to other functionalities.Influence pharmacokinetic properties and target interaction.
LinkerModification of the carbonyl linker.Optimize spatial orientation and binding to the target.

Exploration of Novel Biological Targets and Modulatory Capabilities

The piperidin-4-one nucleus is a versatile pharmacophore present in compounds with a wide array of pharmacological activities, including anticancer and anti-HIV properties. nih.gov Similarly, benzamide derivatives have been investigated for their activity against various targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes. pharmacophorejournal.com An important avenue for future research is to screen this compound and its analogues against a diverse panel of biological targets to identify novel therapeutic applications.

Bioactivity data for related N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives indicated moderate activity as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. pharmacophorejournal.com This suggests that the this compound scaffold may also possess broad modulatory capabilities. High-throughput screening campaigns could be instrumental in uncovering unexpected biological activities.

Development of Advanced Methodologies for Mechanistic Insight and Kinetic Studies

A deep understanding of the mechanism of action is paramount for the successful development of any therapeutic agent. Future research should employ advanced methodologies to elucidate how this compound and its derivatives exert their biological effects. This includes detailed kinetic studies to determine the nature of target inhibition (e.g., competitive, non-competitive, or uncompetitive) and the duration of action.

In studies of related compounds, techniques such as monitoring the mitochondrial membrane potential have been used to investigate cytotoxic effects. nih.gov Similar cell-based assays, along with biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide valuable insights into the binding kinetics and thermodynamics of ligand-target interactions.

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the drug discovery process for this compound analogues. In silico studies have already been utilized to predict the molecular properties, bioactivity scores, and toxicity of related benzamide derivatives, demonstrating their drug-like potential. pharmacophorejournal.com

AI and ML algorithms can be trained on existing data from related compound libraries to build predictive models for activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These models can then be used to virtually screen large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. This computational approach can significantly reduce the time and resources required for lead optimization.

Investigation of Multi-Target Modulators Based on the Core Scaffold

The concept of multi-target modulators, or "polypharmacology," is gaining traction in drug discovery, particularly for complex diseases. The observation that derivatives of the this compound scaffold may interact with multiple biological targets suggests the potential for developing multi-target agents. pharmacophorejournal.com For example, inhibitors of protein kinase B (Akt) containing a piperidine moiety have shown activity against other kinases in the AGC kinase subfamily. acs.org

Future research should explore the possibility of designing analogues of this compound that are intentionally engineered to modulate multiple, disease-relevant targets. This strategy could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance. A thorough investigation of the off-target effects of potent analogues will be crucial in identifying potential multi-target candidates.

Q & A

What are the standard synthetic routes for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves coupling 4-oxo-piperidine derivatives with benzamide precursors. A common approach uses carbodiimide-based coupling agents (e.g., EDCI) with HOBt as an additive to activate carboxylic acids for amide bond formation . Key parameters for optimization include:

  • Solvent choice : Dichloromethane or acetonitrile are preferred for solubility and inertness .
  • Stoichiometry : A 1:1 molar ratio of acid and amine components minimizes side reactions.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
    Yield improvements may require iterative adjustments to temperature (room temperature vs. reflux) and reaction time (overnight vs. shorter durations).

What spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR resolves aromatic protons (δ 7.4–8.0 ppm) and piperidine backbone signals (δ 1.5–3.5 ppm). Integration ratios confirm substituent positions .
    • ¹³C NMR identifies carbonyl carbons (δ ~168–172 ppm) and quaternary carbons in the piperidine ring .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and piperidinone C=O (~1700 cm⁻¹) validate functional groups .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages to confirm purity .

How can conflicting data on reaction pathways (e.g., oxidation vs. reduction) be reconciled in synthesis protocols?

Answer:
Discrepancies in reported reactions (e.g., oxidation of the piperidine ring) often arise from reagent selectivity:

  • Oxidation : Use mild agents like KMnO₄ in acidic conditions to avoid over-oxidation of the benzamide moiety .
  • Reduction : NaBH₄ selectively reduces ketones to alcohols without affecting amide bonds .
    Contradictory outcomes may stem from solvent polarity or trace metal impurities. Systematic control experiments (e.g., varying reaction atmospheres or additives) can isolate contributing factors.

What strategies are effective for optimizing the compound’s solubility in biological assays?

Answer:

  • Co-solvents : DMSO (≤1% v/v) maintains solubility in aqueous buffers without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or hydroxyls) to the benzamide or piperidine moieties while preserving bioactivity .
  • pH adjustment : The compound’s pKa (~9–10 for piperidine) allows solubility enhancement in mildly acidic buffers (pH 6–7) .

How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to simulate binding to carbonic anhydrase or kinase domains, leveraging the benzamide’s hydrogen-bonding capacity .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with inhibitory activity to guide structural modifications .
  • MD simulations : Assess conformational stability of the piperidine ring in aqueous environments to optimize pharmacokinetics .

What are the critical considerations for ensuring reproducibility in scaled-up synthesis?

Answer:

  • Batch consistency : Use high-purity reagents (≥99%) and anhydrous solvents to minimize variability .
  • Temperature control : Maintain strict control during exothermic steps (e.g., coupling reactions) to prevent side product formation.
  • Process validation : Track intermediates via LC-MS or TLC at each stage to confirm reaction progression .

How can stability issues (e.g., hydrolysis of the amide bond) be mitigated during storage?

Answer:

  • Storage conditions : Keep the compound in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent moisture ingress .
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage .
  • Buffering : For solutions, use pH-stable buffers (e.g., phosphate buffer, pH 7.4) to avoid acid/base-catalyzed degradation .

What advanced techniques resolve structural ambiguities in derivatives (e.g., regioisomers)?

Answer:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks .
  • 2D NMR (COSY, NOESY) : Assigns proton-proton proximities to distinguish regioisomers .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas with <5 ppm error .

How do electronic effects of substituents influence the compound’s reactivity in further functionalization?

Answer:

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide increase electrophilicity, enhancing nucleophilic substitution at the piperidine carbonyl .
  • Electron-donating groups (e.g., OCH₃) stabilize the amide bond but may reduce reactivity in cross-coupling reactions .
    Quantitative analysis via Hammett plots can predict substituent effects on reaction rates .

What methodologies address discrepancies between in vitro and in vivo activity data?

Answer:

  • Metabolic profiling : LC-MS/MS identifies metabolites that alter bioavailability or toxicity .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with ester linkages to improve membrane permeability .
  • PK/PD modeling : Integrate pharmacokinetic parameters (e.g., t₁/₂, Cmax) with efficacy data to refine dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.